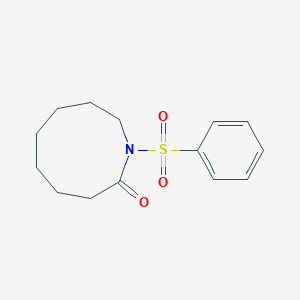![molecular formula C25H20NO3P B14295906 Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate CAS No. 115601-16-6](/img/structure/B14295906.png)
Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a phenyl ring and a phenylimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate typically involves the reaction of aniline derivatives with triphenyl phosphite. A catalytic amount of salicylic acid can promote this reaction at room temperature (20°C) within 1-2 hours . The reaction proceeds via a radical-radical coupling mechanism, which tolerates a wide range of functional groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up using the same reaction conditions mentioned above. The use of inexpensive catalysts and mild reaction conditions makes this process potentially viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Substituted phosphonates.
Applications De Recherche Scientifique
Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-P bonds.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate involves its interaction with molecular targets through the phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound can also participate in nucleophilic aromatic substitution reactions, leading to the formation of new chemical entities .
Comparaison Avec Des Composés Similaires
- Diphenyl phosphonate
- Phenylphosphonic acid
- Triphenyl phosphite
Comparison: Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate is unique due to the presence of the phenylimino group, which enhances its reactivity and potential applications. Compared to diphenyl phosphonate and phenylphosphonic acid, this compound exhibits different chemical behavior, particularly in nucleophilic substitution reactions. Triphenyl phosphite, on the other hand, is primarily used as a reagent in the synthesis of phosphonates .
Propriétés
Numéro CAS |
115601-16-6 |
|---|---|
Formule moléculaire |
C25H20NO3P |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
1-diphenoxyphosphoryl-N,1-diphenylmethanimine |
InChI |
InChI=1S/C25H20NO3P/c27-30(28-23-17-9-3-10-18-23,29-24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)26-22-15-7-2-8-16-22/h1-20H |
Clé InChI |
VHLZUYGRHNYCCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


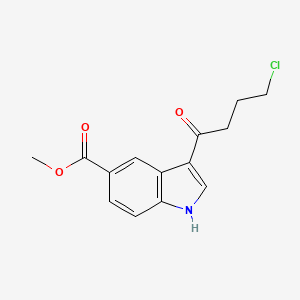
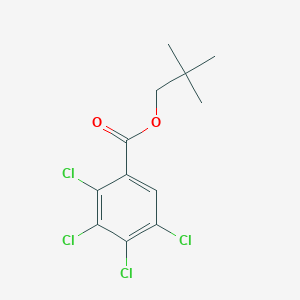
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
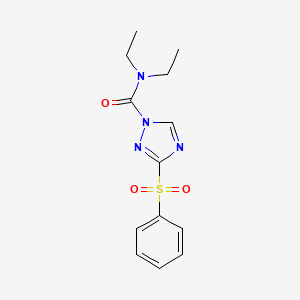
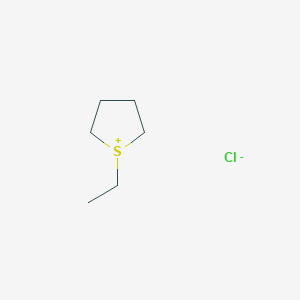
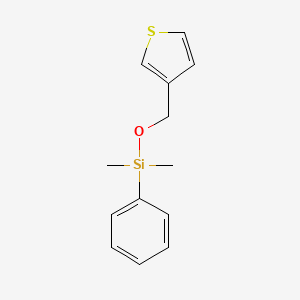

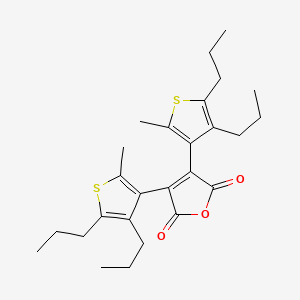


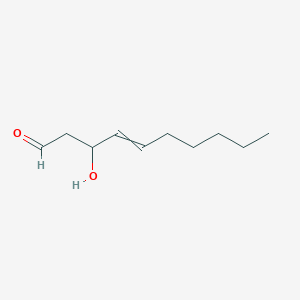

![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
